molecular formula C10H13NO5 B023976 Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide CAS No. 529474-73-5

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide

Cat. No. B023976
M. Wt: 227.21 g/mol
InChI Key: QPEVIMSXVHVXOC-BDAKNGLRSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide" often involves multistep reactions, starting from pyridine N-oxides. For example, the synthesis of related compounds has been achieved through reactions involving benzynes and pyridine N-oxides, resulting in regioselective synthesis of 2-substituted pyridines. Such methodologies showcase the versatility and strategic manipulation possible in constructing complex molecules with pyridine N-oxide as a key intermediate (Shaibu, Kawade, & Liu, 2012).

Molecular Structure Analysis

The molecular structure of related pyridinyl compounds has been extensively studied using techniques like X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms, bond lengths, and angles, which are crucial for understanding the chemical behavior of these molecules. For instance, a three-dimensional framework structure of a related compound showcases the complex crystal network generated by hydrogen-bonded chains, highlighting the structural diversity possible within this class of compounds (Gan et al., 2006).

Chemical Reactions and Properties

Pyridine N-oxides, including those related to "Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide," participate in a variety of chemical reactions, underscoring their chemical reactivity. For instance, reactions of 3-hydroxypyridine N-oxide with ethyl cyanoacetate demonstrate the capability of these compounds to undergo cyclization, leading to the synthesis of 3-substituted 2-aminofuro[3,2-b]pyridines. This reactivity pattern underscores the utility of pyridine N-oxides as intermediates in synthesizing heterocyclic compounds (Stein, Manna, & Lombardi, 1978).

properties

IUPAC Name

ethyl (2S,3R)-2,3-dihydroxy-3-(1-oxidopyridin-1-ium-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-2-16-10(14)9(13)8(12)7-5-3-4-6-11(7)15/h3-6,8-9,12-13H,2H2,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEVIMSXVHVXOC-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=[N+]1[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C1=CC=CC=[N+]1[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479832
Record name Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide

CAS RN

529474-73-5
Record name Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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